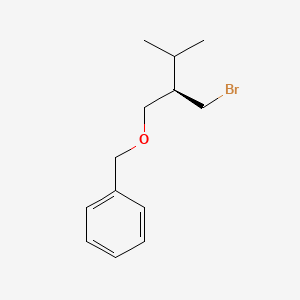

(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene

Description

Properties

IUPAC Name |

[(2R)-2-(bromomethyl)-3-methylbutoxy]methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrO/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRDHWGOETUEBH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COCC1=CC=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](COCC1=CC=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705566 | |

| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179993-02-3 | |

| Record name | {[(2R)-2-(Bromomethyl)-3-methylbutoxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Benzene derivatives are known to interact with various enzymes and proteins in the body, influencing their function

Mode of Action

Benzene derivatives typically undergo nucleophilic aromatic substitution, with a new twist; a nucleophilic aromatic substitution that passes through a strange-looking intermediate called an aryne. The compound may also undergo side-chain reactions

Biochemical Pathways

For instance, they can influence the pathways for 2,4-dinitrotoluene (2,4-DNT) and nitrobenzene

Pharmacokinetics

The pharmacokinetics of benzene derivatives have been studied extensively. These studies could provide a starting point for understanding the pharmacokinetics of this compound.

Result of Action

Benzene and its derivatives are known to cause genetic damage

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene. For instance, occupational exposure to benzene has been linked to genetic damage. Moreover, the concentration of benzene in the environment can affect its health risks

Biological Activity

(R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, also known by its CAS number 179993-02-3, is a chemical compound with a unique molecular structure that has garnered interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol. Its physical properties include a boiling point of approximately 294 °C and a density of 1.204 g/cm³. The structure features a bromomethyl group attached to a 3-methylbutoxy side chain , which is further connected to a benzene ring . This configuration is significant for its reactivity and potential biological interactions.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions where the bromomethyl group can be replaced by various nucleophiles such as amines or alcohols. This versatility allows for the formation of derivatives that may exhibit different biological activities or serve as intermediates in larger synthetic pathways.

Interaction Studies

Interaction studies are crucial for understanding the biological effects of this compound. Research has indicated that this compound may interact with specific enzymes or receptors, revealing its mechanism of action and therapeutic potential. Notably, studies could focus on its binding affinity to fatty acid amide hydrolase or other relevant metabolic targets.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis highlights the unique aspects of this compound:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| (S)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene | Enantiomer | Different stereochemistry |

| 1-Bromo-2-methoxy-4-methylbenzene | Lacks butoxy side chain | May exhibit different reactivity |

| 2-Bromo-4-methylanisole | Methoxy instead of butoxy | Affects solubility and interactions |

This table illustrates how the structural configuration influences the biological activity and potential applications within medicinal chemistry.

Case Studies and Research Findings

Research findings have begun to elucidate the biological activities associated with this compound. For instance:

- Antifungal Activity : Preliminary studies suggest that derivatives synthesized from this compound may exhibit antifungal properties, making them candidates for further investigation in treating fungal infections.

- Cytotoxicity : Some analogues have shown cytotoxic effects against specific cancer cell lines, indicating potential applications in cancer therapy.

- Metabolic Pathway Interactions : Investigations into how this compound interacts with metabolic pathways could reveal its role in lipid metabolism and other physiological processes.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

2-(3-Methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine (): A tertiary amine with dual 3-methylbutoxy chains.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): A benzamide derivative with a hydroxylated branched chain.

(S)-((2-Chloromethyl)-3-methylbutoxy)methyl)benzene : Hypothetical variant with chlorine replacing bromine.

Physicochemical Properties

Key Observations :

- The bromomethyl group in the target compound enhances electrophilic substitution reactivity compared to non-halogenated analogs.

- The 3-methylbutoxy chain contributes to hydrophobicity, as seen in ’s compound, which binds to alpha-glucosidase via hydrophobic residues .

- Chlorinated analogs (e.g., hypothetical (S)-chloromethyl variant) would exhibit lower reactivity due to Cl’s weaker leaving-group ability.

Research Findings and Limitations

- Gaps in Data : Experimental data (e.g., melting point, exact solubility) for the target compound are unavailable in the provided evidence. Comparisons rely on structural extrapolation.

- Theoretical Predictions : Computational modeling could further elucidate binding affinities and reaction pathways.

Preparation Methods

Asymmetric Reduction of 3-Methyl-2-(hydroxymethyl)butan-1-one

Enzymatic Resolution

-

Enzyme : Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol unreacted.

-

Conditions :

Bromination of the Alcohol Precursor

The hydroxyl group in (R)-2-(hydroxymethyl)-3-methylbutanol is replaced with a bromine atom to form (R)-2-(bromomethyl)-3-methylbutanol.

Hydrobromic Acid (HBr) Method

Phosphorus Tribromide (PBr₃) Method

Comparative Analysis of Bromination Methods

| Method | Reagent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HBr Gas | HBr | 0–5°C | 70–75 | 90–92 |

| PBr₃ | PBr₃ | 40°C | 82–88 | 95–97 |

Etherification with Benzyl Halide

The brominated intermediate undergoes Williamson ether synthesis to attach the benzyl group.

Reaction with Benzyl Chloride

Alternative Using Benzyl Bromide

-

Base : Sodium hydride (NaH)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions :

Purification and Isolation

Distillation

Column Chromatography

Crystallization

-

Solvent : Ethanol at −20°C

-

Crystal Purity : ≥98%

Stereochemical Validation

Chiral HPLC Analysis

Optical Rotation

Industrial-Scale Considerations

Continuous Flow Reactors

Q & A

Q. What are the optimal conditions for synthesizing (R)-((2-(Bromomethyl)-3-methylbutoxy)methyl)benzene, and how can reaction efficiency be monitored?

To optimize synthesis, focus on bromide substitution in alcohol precursors. For example, reacting a tertiary alcohol with HBr under controlled conditions (e.g., 110°C, slow HBr introduction) can yield brominated intermediates . Key variables include:

- Catalyst selection : Lewis acids like ZnBr₂ may enhance substitution efficiency.

- Temperature control : Excessive heat can lead to elimination byproducts; use reflux with a temperature gradient.

- Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate) or GC-MS to identify intermediates and byproducts .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Purification depends on the compound’s volatility and stability:

- Distillation : For thermally stable compounds, fractional distillation under reduced pressure (e.g., 2.0 kPa) can isolate fractions boiling at 97–99°C .

- Column chromatography : Use silica gel with a non-polar eluent (e.g., hexane:ethyl acetate 9:1) to separate brominated products from polar impurities .

- Crystallization : If the compound solidifies at low temperatures (e.g., <4°C), recrystallize from ethanol to enhance purity .

Q. How can the stereochemical configuration of the (R)-enantiomer be confirmed experimentally?

Combine multiple analytical techniques:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to resolve enantiomers and compare retention times with standards .

- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for (R)-configured analogs .

- X-ray crystallography : Resolve the crystal structure to unambiguously assign the (R) configuration, particularly if the compound forms stable crystals .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions, and what methodologies enhance catalytic efficiency?

The bromomethyl moiety acts as an electrophilic site for nucleophilic substitution or Suzuki-Miyaura couplings. To optimize cross-coupling:

- Catalyst screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts with ligands like XPhos for C–C bond formation .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve yields .

- Kinetic studies : Monitor coupling progress via ¹H NMR to identify intermediates and optimize reaction time .

Q. What computational approaches are suitable for modeling the reaction pathways of this compound?

- Density Functional Theory (DFT) : Calculate energy barriers for bromide displacement or stereochemical inversion pathways. Compare with experimental data to validate mechanisms .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, focusing on steric hindrance around the bromomethyl group .

- Docking studies : Predict interactions with biological targets (e.g., enzymes) to guide medicinal chemistry applications .

Q. How can discrepancies in reaction yields during scale-up be systematically addressed?

Apply Design of Experiments (DoE) to identify critical factors:

- Parameter screening : Vary HBr concentration, stirring rate, and temperature in small batches to assess their impact on yield .

- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to detect side reactions (e.g., elimination) during scale-up .

- Statistical analysis : Perform ANOVA to isolate variables causing yield variations and refine process conditions .

Q. What isotopic labeling strategies can elucidate mechanistic pathways in bromide displacement reactions?

- Deuterium labeling : Synthesize deuterated analogs (e.g., using (1-Bromoethyl)benzene-d₅ ) to track hydrogen/deuterium exchange in SN2 mechanisms.

- ¹³C NMR : Label the bromomethyl carbon to monitor bond cleavage/formation dynamics .

- Radiolabeling : Use ⁸²Br isotopes to trace bromide release kinetics in biological systems .

Q. How do steric and electronic effects of the 3-methylbutoxy group impact regioselectivity in nucleophilic substitutions?

- Steric maps : Generate 3D models (e.g., using Avogadro) to visualize steric hindrance around the bromomethyl group .

- Hammett analysis : Correlate substituent effects (σ values) with reaction rates using para-substituted analogs .

- Competitive experiments : Compare reactivity with simpler analogs (e.g., (2-Bromoethyl)benzene ) to quantify steric contributions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.